molecular formula C22H21NO4 B5056966 N-2-biphenylyl-3,4,5-trimethoxybenzamide

N-2-biphenylyl-3,4,5-trimethoxybenzamide

Cat. No.: B5056966
M. Wt: 363.4 g/mol
InChI Key: YZDUUPBVZOIUSE-UHFFFAOYSA-N
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Description

N-2-biphenylyl-3,4,5-trimethoxybenzamide is a synthetic small molecule that integrates a biphenyl moiety with a 3,4,5-trimethoxybenzamide group, a structure of significant interest in medicinal chemistry and oncology research. This compound is designed for non-human research applications and is strictly for laboratory use. Its primary research value lies in the field of anticancer agent development, particularly as a potential inhibitor of tubulin polymerization. The 3,4,5-trimethoxyphenyl group is a privileged scaffold in drug discovery known for its ability to bind to the colchicine site on tubulin, a key target for compounds that disrupt microtubule assembly in rapidly dividing cells . By inhibiting tubulin polymerization, such compounds can halt cell division and induce apoptosis (programmed cell death) in cancer cells, making them valuable tools for studying cellular mechanisms and screening for new chemotherapeutic candidates . Research into structurally similar benzamide and trimethoxy-containing compounds has shown promising cytotoxic activities against various cancer cell lines, including breast cancer models, underscoring the research potential of this chemical class . This product is offered to support ongoing scientific investigations in chemical biology, target validation, and early-stage drug discovery. This compound is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-25-19-13-16(14-20(26-2)21(19)27-3)22(24)23-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-14H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDUUPBVZOIUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Activity Variations

The biological efficacy of N-substituted 3,4,5-trimethoxybenzamides is highly dependent on the nature of the substituent at the benzamide nitrogen. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Selected Analogs
Compound Name Substituent Key Biological Activity IC50/EC50 (µM) Target/Mechanism Reference
N-2-Biphenylyl-3,4,5-TMB* Biphenyl Anticancer, HDAC inhibition 2.21–35.30† HDAC, Tubulin polymerization
N-Isobutyl-3,4,5-TMB Branched alkyl (C4) Trypanocidal (Trypanosoma cruzi) 2.21 HDAC (proposed)
N-Butyl-3,4,5-TMB Linear alkyl (C4) Trypanocidal (T. cruzi) 6.21 HDAC (proposed)
N-Cyclohexyl-3,4,5-TMB Cyclohexyl Anticancer (crystal structure studied) N/A Tubulin binding
N-(4-Hydroxybenzyl)-3,4,5-TMB 4-Hydroxybenzyl Acetylcholinesterase inhibition 4.0–16.5‡ AChE
N-Benzyl-3,4,5-TMB Benzyl Moderate antiparasitic activity 8.95 Undetermined
N-(4-Bromophenyl)-3,4,5-TMB 4-Bromophenyl Structural studies (hydrogen-bonded chains) N/A N/A

*TMB: Trimethoxybenzamide; †Range reflects activity across T. cruzi life stages; ‡IC50 for AChE inhibition.

Key Findings from Comparative Studies

Alkyl vs. Aryl Substituents
  • Branched Alkyl Chains (e.g., Isobutyl): The branched isobutyl group in N-Isobutyl-3,4,5-TMB enhances trypanocidal potency (IC50 = 2.21 µM) compared to the linear alkyl analog N-Butyl-3,4,5-TMB (IC50 = 6.21 µM). This is attributed to improved hydrophobic interactions with HDAC enzymes .
  • Aryl Groups (Biphenyl vs. Benzyl) : The biphenyl substituent in the parent compound confers superior anticancer activity over simpler aryl groups (e.g., benzyl). Molecular docking reveals that the biphenyl moiety engages in π-π stacking with Glu-875 in HDAC, a critical interaction absent in less active analogs like N-Benzyl-3,4,5-TMB .
Hydrophobic vs. Polar Substituents
  • Cyclohexyl vs. Hydroxybenzyl : The hydrophobic cyclohexyl group in N-Cyclohexyl-3,4,5-TMB enhances tubulin binding, as evidenced by its crystalline structure stabilizing hydrophobic pockets . In contrast, the polar 4-hydroxybenzyl group in N-(4-Hydroxybenzyl)-3,4,5-TMB optimizes AChE inhibition (IC50 = 4.0 µM) by forming hydrogen bonds with the catalytic triad (His447) .
Halogenated Derivatives

Mechanistic Insights

  • Anticancer Activity : Biphenyl derivatives disrupt microtubule dynamics by binding to tubulin’s colchicine site, similar to combretastatin analogs .
  • Antiparasitic Activity : Isobutyl and cyclohexyl derivatives induce apoptosis in T. cruzi via HDAC inhibition, with selectivity indices >200 .
  • Neuroprotection : Hydroxybenzyl derivatives enhance memory retention by inhibiting AChE, a mechanism validated through molecular dynamics simulations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-2-biphenylyl-3,4,5-trimethoxybenzamide, and how can reaction conditions be fine-tuned to enhance yield?

  • Methodology : Multi-step organic synthesis involving nucleophilic substitution and condensation reactions is typically employed. Key steps include:

  • Introduction of methoxy groups via alkylation or demethylation reactions under controlled temperature (e.g., 60–80°C).
  • Coupling of biphenylyl and benzamide moieties using catalysts like Pd(PPh₃)₄ for cross-coupling reactions.
  • Purification via column chromatography or recrystallization to isolate the final product .
    • Optimization : Critical parameters include solvent polarity (e.g., DMF for solubility), reaction time (monitored via TLC), and stoichiometric ratios of reagents to minimize side products .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

  • Spectroscopy :

  • NMR (¹H/¹³C) to confirm methoxy groups (-OCH₃) and biphenylyl proton environments.
  • FT-IR for amide C=O stretching (~1650 cm⁻¹) and aromatic C-H bending .
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) refined using SHELX software to resolve bond lengths and angles. SHELXL is preferred for small-molecule refinement due to its robustness with high-resolution data .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodology :

  • Docking : Use GOLD or AutoDock Vina to model ligand-protein interactions. Focus on conserved residues in catalytic sites (e.g., acetylcholinesterase’s HIS447, TRP86) .
  • Simulations : Run molecular dynamics (MD) in AMBER or GROMACS to assess binding stability. Monitor RMSD (<2.5 Å) and hydrogen-bond persistence over 100-ns trajectories .
    • Validation : Compare in silico binding free energies (MM-GBSA) with experimental IC₅₀ values to refine predictive models .

Q. How should researchers address discrepancies between in vitro and in vivo bioactivity data for this compound?

  • Approach :

  • Pharmacokinetic Profiling : Assess bioavailability via ADMET predictors (e.g., SwissADME) to identify metabolic liabilities (e.g., CYP450 interactions) .
  • Dose-Response Studies : Test multiple concentrations in animal models (e.g., rodent memory assays) to correlate in vitro IC₅₀ with in vivo efficacy thresholds .
    • Troubleshooting : If in vivo activity is lower than predicted, modify substituents (e.g., replacing methoxy with ethoxy groups) to enhance membrane permeability .

Q. What strategies can resolve enantiomeric or crystallographic polarity ambiguities during structural analysis?

  • Crystallography : Apply Flack’s x parameter in SHELXL for enantiomorph-polarity estimation. Avoid η due to false positives in near-centrosymmetric structures .
  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and confirm purity .

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